![molecular formula C20H21N5O2 B2422329 N-(2-甲氧基苯基)-5-甲基-7-苯基-4,5,6,7-四氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 1212331-23-1](/img/structure/B2422329.png)
N-(2-甲氧基苯基)-5-甲基-7-苯基-4,5,6,7-四氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
微波介导合成
该化合物可采用无催化剂、无添加剂、环保的微波条件合成 。 该串联反应涉及烯胺腈和苯酰肼的应用,经酰胺转移机理,然后与腈发生亲核加成,随后发生缩合反应,在较短的反应时间内生成目标化合物 .
广泛的底物范围
合成该化合物的方法具有广泛的底物范围和良好的官能团耐受性,生成中等至极佳产率的产物 。 这表明它可用于多种化学反应。
后期官能化
该化合物可用于三唑并吡啶的后期官能化,进一步证明了其合成效用 .
药物化学
该化合物中含有的[1,2,4]三唑并[1,5-a]嘧啶部分在药物和制药化学中具有巨大应用 。 它存在于许多具有巨大生物活性的天然产物中 .
治疗各种疾病
材料科学
除了药物应用之外,这类化合物在材料科学领域也具有多种应用 .
抗真菌活性
作用机制
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively .
Mode of Action
The compound interacts with its targets through allosteric binding . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The compound has shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . Inhibition of these pathways results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits NO and TNF-α production in LPS-stimulated human microglia cells .
Action Environment
生化分析
Biochemical Properties
It is known that triazolopyrimidines can be regarded as plausible substrates for enzymatic biochemical processes . They have the potential to interact with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Related triazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . They have also shown superior cytotoxic activities against certain cell lines .
Molecular Mechanism
Related triazolopyrimidine compounds have been observed to exert their effects through the inhibition of certain pathways . They can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Temporal Effects in Laboratory Settings
Related triazolopyrimidine compounds have been synthesized using various methods, resulting in good-to-excellent yields .
Dosage Effects in Animal Models
Related triazolopyrimidine compounds have shown anticonvulsive activity in certain seizure models .
Metabolic Pathways
Related triazolopyrimidine compounds have been synthesized using various reactions, including transamidation mechanisms followed by nucleophilic addition with nitrile .
Transport and Distribution
Related triazolopyrimidine compounds have been synthesized using catalysts supported on magnetite nanoparticles .
Subcellular Localization
Related triazolopyrimidine compounds have been synthesized using various methods, and their properties have been characterized using various analyses .
属性
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-17(19(26)24-15-10-6-7-11-16(15)27-2)18(14-8-4-3-5-9-14)25-20(23-13)21-12-22-25/h3-13,17-18H,1-2H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUYFNQIWMSFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
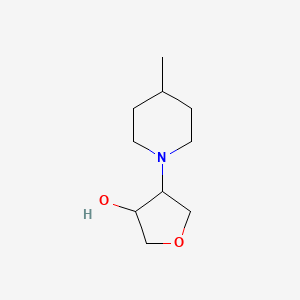
![[(3-Fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2422248.png)
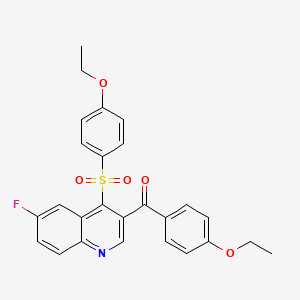
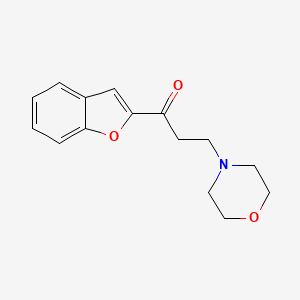
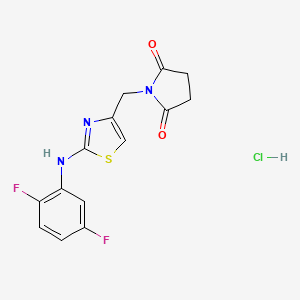
![N-[(1,2,2-Trimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2422256.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2422257.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-phenoxyphenoxy)acetamide](/img/structure/B2422260.png)
![4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2422261.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)
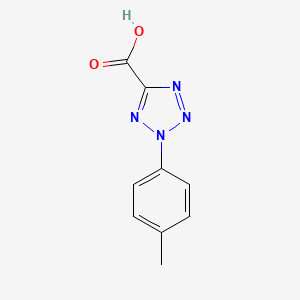
![N-[5-(3-Methoxyphenyl)sulfanylpyridin-2-yl]prop-2-enamide](/img/structure/B2422267.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422268.png)
